

# A Comparative Guide to the Dissolution of Codeine Phosphate Sesquihydrate and Hemihydrate

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## Compound of Interest

Compound Name: Codeine phosphate sesquihydrate

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This guide provides a comparative analysis of the dissolution properties of two common hydrate forms of codeine phosphate: the sesquihydrate and the hemihydrate. Understanding the dissolution behavior of different solid-state forms of an active pharmaceutical ingredient (API) is critical for formulation development, ensuring bioequivalence, and maintaining product quality. While direct comparative dissolution studies are limited in publicly available literature, this guide synthesizes available data on their physicochemical properties, solubility, and dissolution behavior to offer a comprehensive overview.

## Physicochemical Properties

Codeine phosphate can exist in different hydrated forms, with the sesquihydrate and hemihydrate being the most common and stable at room temperature.<sup>[1]</sup> The primary difference between these two forms is the number of water molecules associated with the codeine phosphate molecule in the crystal lattice. The sesquihydrate contains 1.5 moles of water per mole of codeine phosphate, while the hemihydrate contains 0.5 moles of water.<sup>[1]</sup> This difference in water content can influence the crystal structure and, consequently, the physicochemical properties of the material, including its dissolution rate. Thermal studies have shown that the sesquihydrate can be converted to the hemihydrate upon heating.<sup>[1]</sup>

Table 1: Physicochemical Properties of Codeine Phosphate Hydrates

Property	Codeine Phosphate Sesquihydrate	Codeine Phosphate Hemihydrate
Water Content	1.5 moles of water per mole of codeine phosphate	0.5 moles of water per mole of codeine phosphate
Stability	Stable at room temperature[1]	Stable at room temperature[1]
Interconversion	Can be converted to the hemihydrate upon heating[1]	---

## Solubility Profile

Both the sesquihydrate and hemihydrate forms of codeine phosphate are generally considered to be soluble in water. The European Pharmacopoeia describes codeine phosphate hemihydrate as "freely soluble in water". Quantitative data from various sources indicate a high solubility for codeine phosphate, with one source stating a solubility of 1 gram in 2.5 mL of water (equivalent to 400 mg/mL), and another reporting it as greater than or equal to 100 mg/mL at approximately 16°C.[2] While these values do not always differentiate between the hydrate forms, the high solubility of both suggests that dissolution is likely to be rapid.

Table 2: Aqueous Solubility of Codeine Phosphate Forms

Hydrate Form	Solubility Description	Quantitative Solubility Data (form often unspecified)
Sesquihydrate	Soluble in water[3]	Data not specifically available
Hemihydrate	Freely soluble in water[4][5]	≥ 100 mg/mL at 16°C[2][6]; 1 g in 2.5 mL (400 mg/mL)[4]

## Comparative Dissolution Studies

Direct, side-by-side comparative dissolution studies for **codeine phosphate sesquihydrate** and hemihydrate are not readily available in the published literature. However, some dissolution data for the hemihydrate form is available from a public assessment report for codeine phosphate hemihydrate tablets.[7]

The study showed that the dissolution of the hemihydrate form is rapid and independent of pH across the physiological range.<sup>[7]</sup> More than 85% of the drug was reported to dissolve within 15 minutes in a pH 1.2 medium.<sup>[7]</sup>

While a direct comparison is not possible, the high solubility of both forms suggests that the sesquihydrate would also exhibit rapid dissolution. According to the Biopharmaceutics Classification System (BCS), codeine phosphate is considered a Class 1 drug (high solubility, high permeability), which generally implies that dissolution is not the rate-limiting step for absorption.

Table 3: Summary of Available Dissolution Data

Hydrate Form	Dissolution Conditions	Results
Sesquihydrate	No specific data found	-
Hemihydrate	pH 1.2, 4.5, and 6.8 <sup>[7]</sup>	pH-independent dissolution; >85% dissolved in 15 minutes at pH 1.2 <sup>[7]</sup>

## Experimental Protocols

Standardized dissolution testing protocols for codeine phosphate tablets are described in major pharmacopoeias. These methods can be applied to formulations containing either the sesquihydrate or hemihydrate form to assess their in vitro release characteristics.

## USP Dissolution Test for Codeine Phosphate Tablets

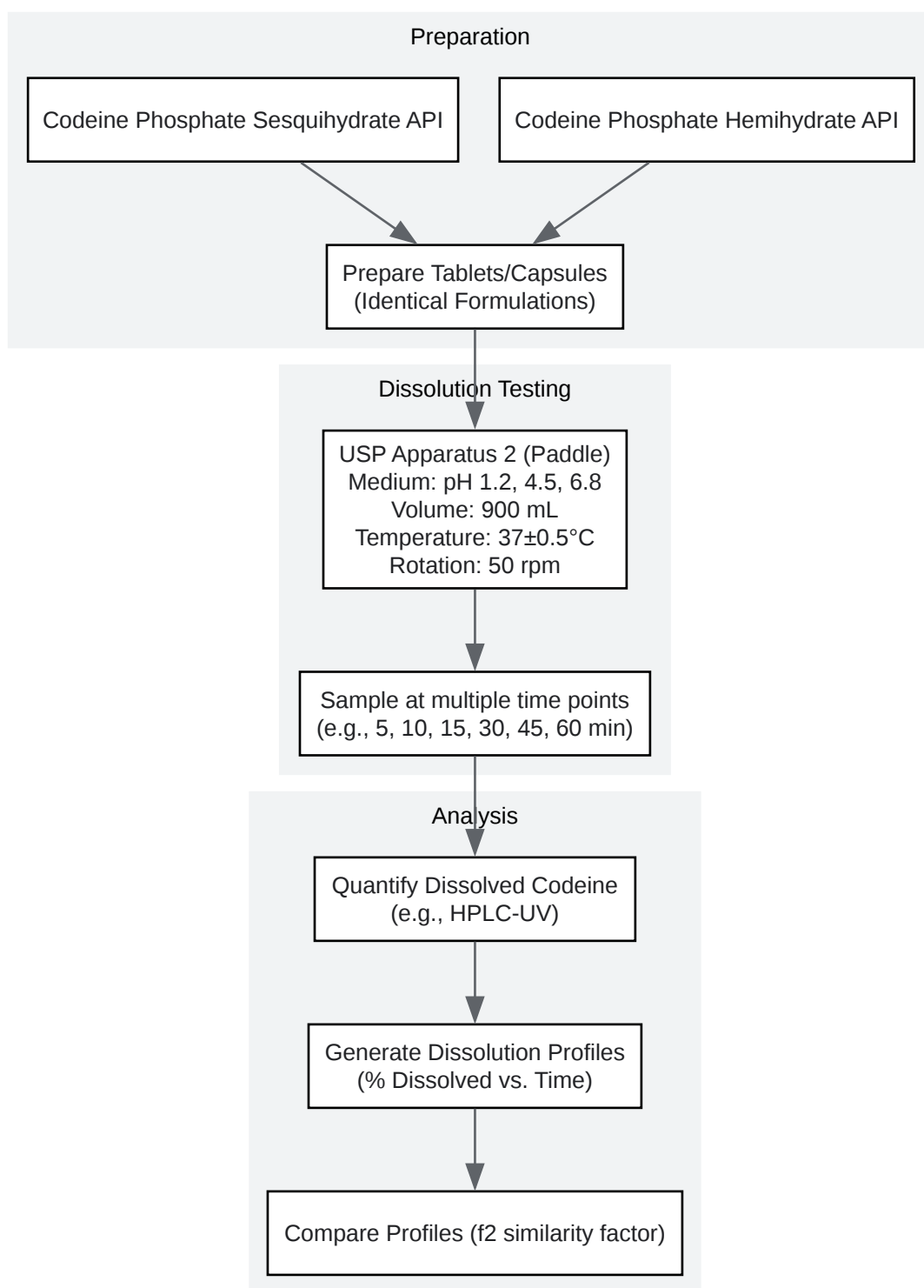
The United States Pharmacopeia (USP) monograph for Codeine Phosphate Tablets specifies the following dissolution test:

- Apparatus: USP Apparatus 2 (Paddles)
- Medium: 900 mL of water
- Rotation Speed: 50 rpm
- Time: 45 minutes

- Acceptance Criteria: Not less than 75% (Q) of the labeled amount of codeine phosphate is dissolved in 45 minutes.[8]

## Experimental Workflow for Comparative Dissolution

The following workflow can be used to conduct a comparative dissolution study between the two hydrate forms.

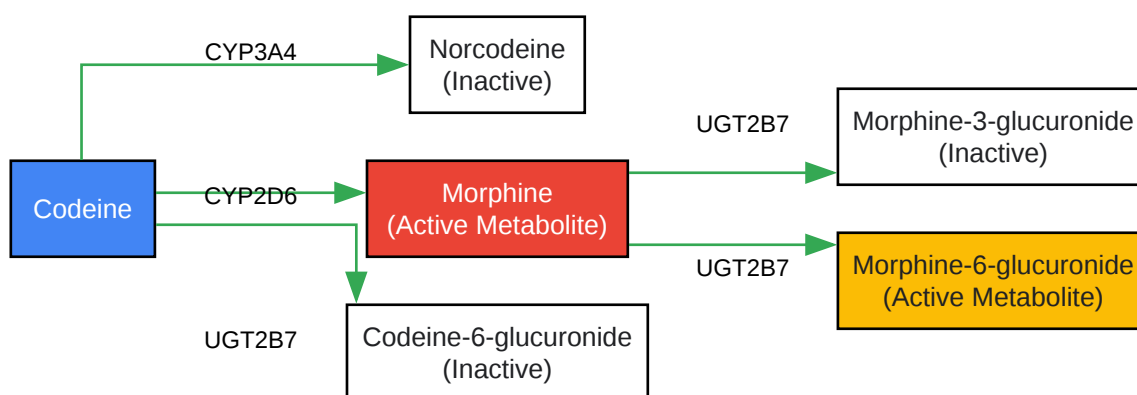


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Caption: Experimental workflow for a comparative dissolution study.

## Codeine Metabolic Pathway

Codeine is a prodrug that is metabolized in the liver to its active form, morphine, primarily by the cytochrome P450 enzyme CYP2D6. This metabolic conversion is crucial for its analgesic effect.



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Caption: Major metabolic pathways of codeine.

## Conclusion

While direct comparative dissolution data for **codeine phosphate sesquihydrate** and hemihydrate are scarce, the available information on their high solubility suggests that both forms likely exhibit rapid dissolution profiles. The dissolution of the hemihydrate form has been shown to be rapid and pH-independent. Given that codeine phosphate is a highly soluble drug, significant differences in the in vivo performance between the two hydrate forms due to dissolution are not expected, provided the drug product is appropriately formulated. For definitive conclusions, a head-to-head dissolution study following a standardized protocol, such as the one outlined in the USP monograph, would be necessary. Researchers and formulation scientists should consider the potential for interconversion between the hydrate forms during manufacturing and storage, as this could impact the final product's performance.

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